molecular formula C11H21NO6S B1399647 (R)-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate CAS No. 503455-76-3

(R)-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate

Cat. No.: B1399647
CAS No.: 503455-76-3
M. Wt: 295.35 g/mol
InChI Key: UCVBBUBQPDCXCJ-SECBINFHSA-N
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Description

(R)-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate is a valuable chiral building block and synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its role as a precursor to more complex morpholine-containing structures. The compound features a morpholine core, a privileged scaffold in pharmaceutical agents known for improving solubility and metabolic stability (source) . The chiral (R)-configuration at the 2-position is critical for generating enantiomerically pure target molecules, which is essential for probing specific biological interactions. The key reactive handle is the methylsulfonyloxy (mesylate) group, which serves as an excellent leaving group. This allows researchers to readily functionalize the molecule via nucleophilic substitution reactions (SN2), typically displacing the mesylate with various nucleophiles such as amines, azides, or alkoxides to introduce new functional groups (source) . This synthetic utility makes it a key intermediate in the construction of active pharmaceutical ingredients (APIs), particularly for kinase inhibitors and other targeted therapies. The tert-butyloxycarbonyl (Boc) group provides a robust protective strategy for the morpholine nitrogen, allowing for selective deprotection under mild acidic conditions later in a synthetic sequence to reveal a secondary amine for further derivatization (source) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (2R)-2-(methylsulfonyloxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6S/c1-11(2,3)18-10(13)12-5-6-16-9(7-12)8-17-19(4,14)15/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVBBUBQPDCXCJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Morpholine Nitrogen

The morpholine-4-carboxylic acid or morpholine itself is first protected on the nitrogen atom using tert-butyl dicarbonate (Boc2O) under basic conditions, typically with triethylamine or a similar base, to yield the tert-butyl carbamate derivative. This step ensures the nitrogen is masked to prevent side reactions during subsequent functionalization.

Introduction of the Hydroxymethyl Group at the 2-Position

The 2-position hydroxymethyl group can be introduced by selective hydroxymethylation or by starting from a 2-hydroxymethylmorpholine derivative. Literature examples suggest that stereoselective synthesis can be achieved by using chiral starting materials or chiral catalysts to obtain the (R)-enantiomer specifically.

Conversion of Hydroxyl to Methylsulfonyl (Mesylate) Group

The key step involves converting the 2-hydroxymethyl substituent into a methylsulfonyl ester (mesylate), a good leaving group for further substitution or elimination reactions. This is typically performed by reacting the hydroxyl-containing intermediate with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane at low temperatures (0 °C to room temperature). The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the sulfonyl chloride, forming the mesylate ester.

Based on analogous compounds and related sulfonate preparations, the following data summarizes typical reaction conditions and yields:

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 Boc protection: Morpholine + Boc2O + base Dichloromethane 0 °C to RT 2–12 h >90 Standard carbamate protection
2 Hydroxymethylation or use of chiral precursor Varies Varies Varies Variable Stereoselective control critical
3 Mesylation: MsCl + base (Et3N or pyridine) Dichloromethane 0 °C to RT 1–4 h 85–95 Low temperature to avoid side reactions

A representative procedure for mesylation is as follows:

  • To a stirred solution of (R)-tert-butyl 2-hydroxymethylmorpholine-4-carboxylate (1 equiv) in dry dichloromethane at 0 °C under nitrogen, triethylamine (1.2 equiv) is added.
  • Methanesulfonyl chloride (1.1 equiv) is added dropwise over 10–15 minutes.
  • The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2–3 hours.
  • The reaction progress is monitored by TLC or HPLC.
  • Upon completion, the reaction is quenched with water, and the organic layer is separated.
  • The organic phase is washed with aqueous acid, water, and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography or recrystallization to afford the mesylate product in high purity and yield.
  • NMR Spectroscopy: The mesylate methyl group typically appears as a singlet near 3.0 ppm in ^1H NMR; the tert-butyl group appears as a singlet near 1.4 ppm.
  • Mass Spectrometry: The molecular ion peak corresponds to the expected molecular weight plus proton.
  • Melting Point: Depending on purity and crystallinity, melting points range around 100–130 °C for similar compounds.
  • Chirality: Optical rotation or chiral HPLC can confirm the (R)-configuration.
  • The choice of base and solvent significantly affects the yield and purity of the mesylate.
  • Low temperature during mesylation reduces side reactions such as elimination or over-sulfonylation.
  • Using freshly distilled solvents and dry conditions improves reproducibility.
  • Stereochemical integrity is maintained when starting from enantiomerically pure hydroxymethyl morpholine derivatives.
  • Literature examples indicate yields typically range from 85% to 95% for the mesylation step, with overall synthetic routes optimized for scalability in pharmaceutical contexts.
Preparation Step Key Reagents/Conditions Yield Range (%) Critical Parameters References Summary
Boc Protection Boc2O, triethylamine, DCM, 0 °C to RT >90 Dry solvent, controlled temperature General synthetic protocols
Hydroxymethyl Introduction Chiral precursors or hydroxymethylation Variable Stereoselectivity, chiral control Patent WO2005105100A1
Mesylation Methanesulfonyl chloride, Et3N, DCM 85–95 Low temperature, dry conditions Analogous sulfonate syntheses

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

The compound exhibits notable biological activities, making it a candidate for medicinal chemistry:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways. The methylsulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.
  • Anticancer Potential : Preliminary studies suggest its potential to affect signaling pathways associated with cancer progression, providing avenues for cancer research and therapy development.
  • Biochemical Probes : Utilized in biochemical assays to study enzyme mechanisms due to its selective interaction with biological targets.

Pharmaceutical Development

The unique structure of (R)-tert-butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate makes it valuable in drug discovery and development:

  • Lead Compound : Its properties can serve as a lead compound for developing new pharmaceuticals targeting specific diseases, particularly those involving enzyme dysfunctions .
  • Formulation Studies : Investigated for its role in drug formulations where its solubility and stability properties can enhance drug delivery systems.

Chemical Synthesis

This compound is also used in various chemical syntheses:

  • Synthetic Intermediates : Functions as an intermediate in the synthesis of other biologically active compounds, contributing to the development of new synthetic methodologies in organic chemistry .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways related to diabetes. The compound's ability to form covalent bonds with the enzyme's active site was highlighted, showcasing its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

Research indicated that this morpholine derivative exhibited selective cytotoxicity against cancer cell lines. The study explored its mechanism of action, revealing that it interfered with key signaling pathways that regulate cell proliferation and survival.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methylsulfonyl group, in particular, can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The morpholine ring can also interact with various receptors and proteins, modulating their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally analogous molecules, focusing on heterocyclic rings, substituents, and functional groups.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Ring Structure Reactivity Notes
(R)-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate (Target) C₁₂H₂₃NO₆S ~309.07 Boc, mesyloxymethyl Morpholine High reactivity due to mesyloxy leaving group; polar oxygen in ring enhances solubility .
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate C₁₃H₂₅NO₅S 307.41 Boc, mesyloxyethyl Piperidine Piperidine lacks oxygen, reducing polarity; ethyl spacer may alter substitution kinetics .
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate C₁₁H₂₁NO₄ 231.29 Boc, hydroxyethyl Morpholine Hydroxyl group less reactive than mesyloxy; suitable for oxidation or esterification .
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate C₁₂H₁₉NO₅ 265.29 Boc, methyl ester Morpholine Dual ester groups increase stability but limit reactivity .
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate C₁₁H₂₀N₂O₄ 244.29 Boc, aminomethyl Morpholine Amino group enables amide bond formation; less reactive than mesyloxy derivatives .

Key Differentiators

Ring Structure : Morpholine’s oxygen enhances polarity and hydrogen bonding vs. piperidine’s hydrocarbon ring .

Substituent Reactivity: Mesyloxy groups facilitate substitutions, while hydroxyl or amino groups enable derivatization .

Synthetic Flexibility : Piperidine analogs are easier to functionalize at ethyl positions, whereas morpholine derivatives offer stereochemical control .

Biological Activity

(R)-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate, identified by its CAS number 503455-76-3, is a morpholine derivative with notable biological activity. This compound features a morpholine ring substituted with a tert-butyl group, a carboxylate group, and a methylsulfonyl group. Its unique structure positions it as a potential candidate for various applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₁H₂₁NO₆S
  • Molecular Weight : 295.35 g/mol
  • Purity : Typically ≥ 98% in commercial preparations.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The methylsulfonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. Additionally, the morpholine ring may modulate receptor functions, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that morpholine derivatives can affect signaling pathways associated with cancer progression.
  • Biochemical Probes : It is utilized in biochemical assays to study enzyme mechanisms due to its ability to interact selectively with biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : A study demonstrated that this compound could inhibit the activity of certain kinases implicated in cancer cell proliferation. The inhibition was quantified using enzyme assays, showing significant reductions in enzymatic activity at micromolar concentrations.
  • Cell Viability Assays : In vitro experiments assessed the cytotoxic effects on cancer cell lines, revealing that the compound reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Further research employed techniques such as surface plasmon resonance to elucidate binding affinities between the compound and target proteins, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related morpholine derivatives:

Compound NameStructural FeaturesUnique Biological Activity
This compoundMorpholine ring, tert-butyl group, methylsulfonyl groupEnzyme inhibitor; anticancer properties
(R)-tert-Butyl 2-(hydroxy(phenyl)methyl)morpholine-4-carboxylateMorpholine ring with phenolic substitutionPotential interaction with mutant KIT proteins
Tert-butyl 2-hydroxymethylmorpholine-4-carboxylateSimplified morpholine structureLess diverse interactions compared to more complex derivatives

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate
Reactant of Route 2
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(R)-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate

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